Ethyl 4-hydroxyquinoline-2-carboxylate
Overview
Description
Ethyl 4-hydroxyquinoline-2-carboxylate, also known as Kynurenic acid ethyl ester, is a compound with the molecular formula C12H11NO3 . It is a derivative of 4-hydroxyquinoline, a bicyclic compound that consists of a pyridine ring fused to phenol .
Molecular Structure Analysis
The molecular structure of Ethyl 4-hydroxyquinoline-2-carboxylate consists of a pyridine ring fused to phenol, with an ethyl ester group attached . The InChI key for this compound is UACLREXZGKWWIC-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 4-hydroxyquinoline-2-carboxylate are not detailed in the retrieved sources, various reactions of 4-hydroxyquinoline derivatives have been reported .Physical And Chemical Properties Analysis
Ethyl 4-hydroxyquinoline-2-carboxylate has a molecular weight of 217.22 g/mol . It has one hydrogen bond donor count and four hydrogen bond acceptor counts . The compound’s XLogP3-AA is 2 .Scientific Research Applications
Application in Medicinal Chemistry
Quinoline and its analogues, including Ethyl 4-hydroxyquinoline-2-carboxylate, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry .
Method of Application
A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
Results or Outcomes
Quinoline is an essential segment of both natural and synthetic compounds . In particular, the pyranoquinoline ring system has gained considerable attention .
Application in Drug Synthesis
Ethyl 4-hydroxyquinoline-2-carboxylate is used in various scientific research applications, such as drug synthesis.
Method of Application
A new strategy for the direct synthesis of amino acids derived from an enol–Ugi reaction of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives and isocyanides to give the corresponding quinolin-2 (1 H)-one enamine has been reported .
Results or Outcomes
The synthesis methodology results in the production of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .
Application in the Gould–Jacobs Reaction
The Gould–Jacobs reaction is an organic synthesis for the preparation of quinolines and 4‐hydroxyquinoline derivatives .
Method of Application
In this reaction, aniline or an aniline derivative first reacts with malonic acid derivative ethyl ethoxymethylenemalonate with substitution of the ethoxy group by nitrogen . A benzannulation takes place by application of heat to a quinoline . The ester group is hydrolysed by sodium hydroxide to the carboxylic acid and decarboxylation again by application of heat to 4-hydroxyquinoline .
Results or Outcomes
The Gould–Jacobs reaction is effective for anilines with electron‐donating groups at the meta ‐position . Specifically, 4-quinolinol can be synthesized .
Application in the Synthesis of 4-Quinolone-3-carboxamides
4-Quinolone-3-carboxamides have been explored for their anti-tubercular , anti-proliferative , tyrosine kinase inhibition , and anti-inflammatory potential (via Cannabinoid receptor 2 ligand) .
Method of Application
The synthesis of 4-Quinolone-3-carboxamides involves various chemical reactions .
Results or Outcomes
The synthesized 4-Quinolone-3-carboxamides have shown potential in various pharmacological activities .
Application in the Synthesis of Pyrimido Pyrrolo Pyrimidine Derivatives
The Gould‐Jacobs reaction has been used both conventionally with condensation steps and acyclic intermediated and with single step microwave irradiation to synthesize ethyl 4‐oxo‐8,10‐substituted‐4,8‐dihydropyrimido[1,2‐c]pyrrolo[3,2‐e]pyrimidine‐3‐carboxylates .
Method of Application
The synthesis involves a series of reactions, starting with the condensation/substitution of an aniline with alkoxy methylenemalonic ester or acyl malonic ester, producing anilidomethylenemalonic ester . Then through a 6 electron cyclization process, 4-hydroxy-3-carboalkoxyquinoline is formed, which exist mostly in the 4-oxo form .
Results or Outcomes
The synthesized compounds have potential applications in various fields .
Application in the Treatment of Nocturnal Leg Cramps and Arthritis
Quinine and its derivatives, including Ethyl 4-hydroxyquinoline-2-carboxylate, have been used to treat nocturnal leg cramps and arthritis .
Method of Application
The compound is administered as a medication for the treatment of these conditions .
Results or Outcomes
The treatment has shown some success, but the effectiveness can vary among individuals .
Safety And Hazards
The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 according to the hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing with plenty of soap and water if skin irritation or rash occurs (P302 + P352) .
properties
IUPAC Name |
ethyl 4-oxo-1H-quinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)10-7-11(14)8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACLREXZGKWWIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90947692 | |
Record name | Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90947692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxyquinoline-2-carboxylate | |
CAS RN |
24782-43-2 | |
Record name | 24782-43-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403064 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 24782-43-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136917 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90947692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl_4-hydroxy-2-quinolinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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